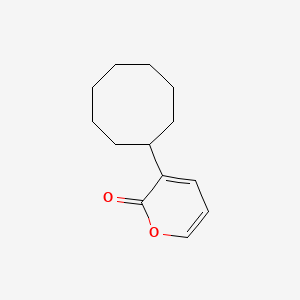

Cyclooctylpyranone

描述

Cyclooctylpyranone is a synthetic compound featuring an eight-membered cycloalkyl ring fused to a pyranone core. It has garnered attention as a lead structure in the development of nonpeptidic HIV protease inhibitors . The cyclooctyl ring confers conformational flexibility, which allows the molecule to adapt to the protease’s binding pocket.

属性

分子式 |

C13H18O2 |

|---|---|

分子量 |

206.28 g/mol |

IUPAC 名称 |

3-cyclooctylpyran-2-one |

InChI |

InChI=1S/C13H18O2/c14-13-12(9-6-10-15-13)11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2 |

InChI 键 |

RLEGNEMAZOQPDY-UHFFFAOYSA-N |

规范 SMILES |

C1CCCC(CCC1)C2=CC=COC2=O |

同义词 |

cyclooctylpyranone |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structural Analogues

Cyclopentylpyranone vs. Cyclooctylpyranone

Replacing the benzene ring in 4-hydroxycoumarin (4-HC) with smaller cycloalkyl rings, such as cyclopentyl (5-membered), yielded cyclopentylpyranone. However, this compound (8-membered ring) exhibited superior adaptability due to its larger, more flexible ring system.

Key Insight: The 8-membered ring’s flexibility enables better accommodation in the protease’s S1/S3 subsites, though unmodified this compound still requires optimization for cellular efficacy.

Substituted this compound Derivatives

Meta-Carboxamide Derivatives

Substitution at the meta position of the aryl ring with carboxamide groups (e.g., derivatives 36 and 41 ) significantly improved binding affinity. Derivative 41 achieved a Ki of 3.0 nM, a 4-fold enhancement over the parent compound (Ki = 11.7 nM) . X-ray crystallography revealed that the carboxamide group forms hydrogen bonds with the protease’s S3 region, stabilizing the inhibitor-enzyme complex .

Arene-Sulfonamide Derivatives

Incorporating arene-sulfonamide substituents further enhanced antiviral activity. These modifications increased steric and electronic complementarity with the protease’s hydrophobic pockets, reducing IC50 values in cell culture assays .

Impact of Cycloalkyl Ring Size

| Compound | Ring Size | Ki (nM) | IC50 (mM) | Key Features |

|---|---|---|---|---|

| Cyclopentylpyranone | 5 | N/A | N/A | Rigid, poor adaptability |

| This compound | 8 | 11.7 | 57 | Flexible, moderate binding |

| Derivative 36 | 8 | 4.0 | N/A | Carboxamide H-bonding |

| Derivative 41 | 8 | 3.0 | N/A | Optimized S3 interactions |

Table 1: Comparative data for this compound and analogues.

Mechanistic Insights

- Flexibility vs. Specificity : The cyclooctyl ring’s flexibility allows induced-fit binding but necessitates substituents (e.g., carboxamides) to "lock" the bioactive conformation .

- Hydrogen Bonding : Meta-substituted derivatives leverage hydrogen bonds to offset the entropic penalty of ring flexibility, improving Ki values by 3–4 fold .

- Cellular Activity: Despite strong enzyme inhibition, unsubstituted this compound’s low cellular efficacy (IC50 = 57 mM) underscores the importance of optimizing membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。